molecular formula C16H17ClN4O3 B4167735 4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide

4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide

Cat. No. B4167735
M. Wt: 348.78 g/mol
InChI Key: ZTLIIHBKOLAKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide, also known as 3-NPA, is a chemical compound that has been widely studied for its effects on the central nervous system. It is a potent inhibitor of mitochondrial complex II, which plays a critical role in energy production within cells. In recent years, 3-NPA has been used extensively in scientific research to investigate its potential applications in neurodegenerative diseases, cancer, and other areas.

Mechanism of Action

The mechanism of action of 4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide is based on its ability to inhibit mitochondrial complex II, which is involved in the electron transport chain that generates ATP (the energy currency of cells). By inhibiting this complex, 4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide disrupts the production of ATP and leads to a buildup of reactive oxygen species (ROS) within cells. This can ultimately lead to cell death and has been implicated in the pathogenesis of neurodegenerative diseases and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide are complex and depend on the specific cell type and context in which it is used. In general, it has been shown to induce oxidative stress and inflammation, which can lead to cell death. It has also been shown to affect the expression of various genes and proteins involved in energy metabolism, apoptosis, and other cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide in laboratory experiments is its potency and specificity as an inhibitor of mitochondrial complex II. This makes it a valuable tool for investigating the role of this complex in various cellular processes. However, its toxicity and potential for inducing cell death can also be a limitation, particularly when working with sensitive cell types or in vivo models.

Future Directions

There are several potential future directions for research involving 4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide. One area of interest is its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Another area of interest is its role in neurodegenerative diseases, particularly Huntington's disease, where it has been used extensively as a model system. Additionally, further investigation into the biochemical and physiological effects of 4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide could provide valuable insights into the underlying mechanisms of cellular metabolism and energy production.

Scientific Research Applications

4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide has been extensively studied for its potential applications in a variety of scientific fields. In the field of neurodegenerative diseases, it has been shown to induce symptoms similar to those seen in Huntington's disease, making it a useful tool for studying the underlying mechanisms of the disease. It has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis (cell death) in cancer cells.

properties

IUPAC Name

4-(3-aminopropylamino)-N-(4-chlorophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c17-12-3-5-13(6-4-12)20-16(22)11-2-7-14(19-9-1-8-18)15(10-11)21(23)24/h2-7,10,19H,1,8-9,18H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLIIHBKOLAKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)NCCCN)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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